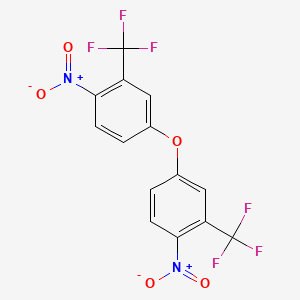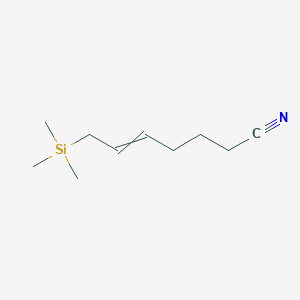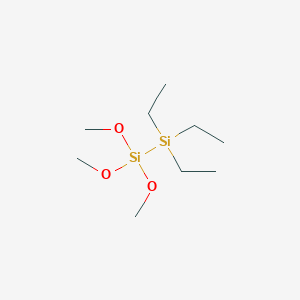
3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione is a complex organic compound with the molecular formula C31H26N2O2 and a molecular weight of 458.56 g/mol This compound is characterized by its pyrimidine-2,4-dione core, which is substituted with benzhydryl and dibenzyl groups
Métodos De Preparación
The synthesis of 3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of voltage-gated sodium channels (Nav1.2) and L-type calcium channels, which play crucial roles in neuronal excitability and neurotransmission . These interactions help stabilize neuronal membranes and prevent the excessive firing of neurons that leads to seizures.
Comparación Con Compuestos Similares
3-Benzhydryl-1,6-dibenzylpyrimidine-2,4-dione can be compared with other pyrimidine derivatives and benzhydryl-substituted compounds:
3-Benzhydryl-pyrrolidine-2,5-dione: This compound shares the benzhydryl group but has a different core structure, leading to variations in biological activity and chemical reactivity.
3-Isopropyl-pyrrolidine-2,5-dione: Unlike the benzhydryl derivative, this compound lacks the bulky benzhydryl groups, resulting in different pharmacological properties and lower anticonvulsant activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
821795-63-5 |
|---|---|
Fórmula molecular |
C31H26N2O2 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
3-benzhydryl-1,6-dibenzylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H26N2O2/c34-29-22-28(21-24-13-5-1-6-14-24)32(23-25-15-7-2-8-16-25)31(35)33(29)30(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,22,30H,21,23H2 |
Clave InChI |
KNXWBYFJXPZPJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC(=O)N(C(=O)N2CC3=CC=CC=C3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


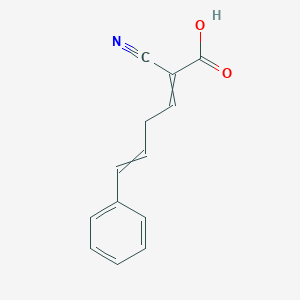
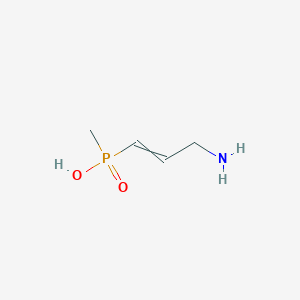
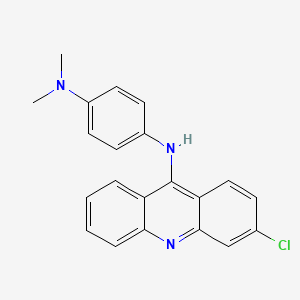
![1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole](/img/structure/B12551259.png)


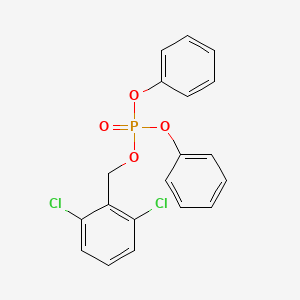
![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
